6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine
Overview
Description
6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a chloro group at the 6-position and a furan-2-ylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridin-2-amine and furan-2-carbaldehyde.
Reaction: The furan-2-carbaldehyde is reacted with 6-chloropyridin-2-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and safety would be implemented, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with various substituents replacing the chloro group.
Oxidation: Products with oxidized furan rings.
Reduction: Products with reduced furan rings.
Scientific Research Applications
6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(furan-2-ylmethyl)pyridin-3-amine
- 6-chloro-N-(furan-2-ylmethyl)pyridin-4-amine
- 6-chloro-N-(furan-2-ylmethyl)pyridin-5-amine
Uniqueness
6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. The position of the chloro group and the furan-2-ylmethyl group can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-4-1-5-10(13-9)12-7-8-3-2-6-14-8/h1-6H,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDLXJVOVJWCJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-17-5 | |
Record name | 6-Chloro-N-(2-furanylmethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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